N-(2-ethoxybenzyl)-3-nitroaniline
Description
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-15-9-4-3-6-12(15)11-16-13-7-5-8-14(10-13)17(18)19/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPWPCMLQOIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-3-nitroaniline typically involves the reaction of 2-ethoxybenzylamine with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxybenzyl)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-3-nitroaniline involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxybenzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Table 1: Geometric Parameters of Selected Nitroaniline Derivatives
Hydrogen Bonding and Supramolecular Assembly
- 4-Iodo-3-nitroaniline : Forms hydrogen-bonded sheets via N–H⋯O and N–H⋯N interactions, with three-centre bonds involving nitro oxygen atoms .
- N-(4-Methylbenzyl)-3-nitroanilinium chloride : Exhibits a 2D network through N–H⋯Cl hydrogen bonds and weak C–H⋯O interactions .
- N-(2-ethoxybenzyl)-3-nitroaniline : The ethoxy group may participate in C–H⋯O or O–H⋯N interactions, analogous to iodo-nitro interactions in 4-iodo-3-nitroaniline . However, steric bulk could reduce hydrogen-bonding efficiency compared to smaller substituents like methyl or halogens.
Ionization and Physicochemical Properties
- 3-Nitroaniline Isomers : 3-Nitroaniline exhibits pH-dependent ionization in electrospray ionization (ESI), distinct from 4-nitroaniline, due to differences in inductive and steric effects. The ethoxy group in this compound may further modulate basicity and ionization efficiency .
- Schiff Base Derivatives: Schiff bases derived from 3-nitroaniline (e.g., (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline) show enhanced thermal stability and nonlinear optical properties due to extended conjugation .
Table 2: Ionization Behavior of Nitroaniline Derivatives
Research Findings and Implications
Steric vs. Electronic Effects : Ortho-substituents like ethoxy impose greater steric hindrance than para-substituents (e.g., methyl or iodo), leading to distorted geometries and modified intermolecular interactions .
Hydrogen-Bonding Diversity : Unlike iodo or nitro groups, ethoxy substituents may prioritize C–H⋯O over N–H⋯O bonds, altering crystal packing motifs .
Functionalization Potential: The ethoxy group offers a site for further derivatization (e.g., alkylation or coordination chemistry), expanding applications in catalysis or materials science .
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-(2-ethoxybenzyl)-3-nitroaniline?
Methodological Answer:
this compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 3-nitroaniline with 2-ethoxybenzyl chloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux, followed by acid-base workup to isolate the product . Purification is achieved using recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlling stoichiometry, temperature, and reaction time. Characterization via -NMR and FT-IR confirms successful synthesis by verifying the presence of ethoxy (–OCHCH), nitro (–NO), and secondary amine (–NH–) groups .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray diffraction (XRD): Resolves crystal packing and intermolecular interactions (e.g., C–H···O/N hydrogen bonds). Monoclinic systems (space group ) with unit cell parameters (e.g., ) are common for nitroaniline derivatives .
- NMR spectroscopy: - and -NMR identify substituent effects on aromatic protons and carbons.
- Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically above 400 K .
Advanced: How can crystallographic software (SHELX, ORTEP-III) resolve ambiguities in hydrogen-bonding networks?
Methodological Answer:
SHELX refines crystal structures using least-squares minimization to model electron density, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters . For ambiguous H-bonding, iterative refinement with SHELXL adjusts bond lengths/angles, and Fourier difference maps identify missing H-atoms. Example: In this compound derivatives, C–H···O interactions (2.5–3.0 Å) stabilize layered structures . Cross-validate results with Mercury (CCDC) for packing analysis.
Advanced: How should researchers address contradictory data in toxicity assessments?
Methodological Answer:
The U.S. EPA highlights data gaps in chronic toxicity and carcinogenicity for nitroanilines . To resolve contradictions:
Weight-of-evidence analysis: Prioritize peer-reviewed studies over unpublished reports.
In silico modeling: Use QSAR tools (e.g., TEST, ECOSAR) to predict toxicity endpoints.
In vitro assays: Conduct Ames tests for mutagenicity and cytotoxicity screens (e.g., MTT assay on hepatic cell lines).
Meta-analysis: Compare degradation pathways (e.g., microbial transformation rates) across studies .
Advanced: What biological mechanisms are hypothesized for nitroaniline derivatives?
Methodological Answer:
Nitroanilines exhibit hypoglycemic activity via inhibition of glucose-6-phosphatase and modulation of insulin secretion in pancreatic β-cells . For antimicrobial studies, nitro groups disrupt bacterial membranes via oxidative stress. Methodological steps:
Enzyme inhibition assays: Measure IC values against target enzymes.
Molecular docking: Simulate ligand-enzyme interactions (e.g., AutoDock Vina).
In vivo models: Use alloxan-induced diabetic rabbits to validate hypoglycemic effects .
Advanced: How do environmental factors influence the degradation of this compound?
Methodological Answer:
Microbial transformation rates depend on substituent steric effects. For example, 3-nitroaniline degrades slower than 3-chloroaniline due to the nitro group’s electron-withdrawing nature . Experimental design:
Batch reactors: Incubate compound with riverine bacterial consortia.
LC-MS/MS: Quantify degradation products (e.g., catechols).
Kinetic modeling: Calculate second-order rate constants () using bacterial population density .
Basic: What are the key physicochemical properties to monitor during stability studies?
Methodological Answer:
- Solubility: Measure in aqueous buffers (pH 1–12) using shake-flask method.
- pK: Determine via potentiometric titration. Nitroanilines typically have pK ~2–4 due to electron-withdrawing groups .
- Melting point: Use differential scanning calorimetry (DSC). Derivatives like N-(4-methylbenzyl)-3-nitroanilinium chloride melt near 407 K .
Advanced: What computational strategies predict nonlinear optical (NLO) properties of nitroaniline derivatives?
Methodological Answer:
DFT calculations: Optimize geometry at B3LYP/6-311++G(d,p) level.
Hyperpolarizability (): Compute using finite-field method. Nitroanilines show high due to intramolecular charge transfer (ICT) between –NH and –NO .
Solid-state effects: Incorporate crystal packing (from XRD data) into periodic boundary condition (PBC) models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
